4-Heptylphenol
Overview
Description
p-Heptylphenol, also known as 4-heptylphenol, is an organic compound with the chemical formula C13H20O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. p-Heptylphenol is a derivative of phenol where a heptyl group (C7H15) is substituted at the para position of the benzene ring .
Mechanism of Action
Target of Action
4-Heptylphenol, also known as p-Heptylphenol , is a type of phenolic compound . It is suggested that it may interact with estrogen receptors .
Mode of Action
It is suggested that this compound can bind to the estrogen receptors of fish, humans, and rats, and activate these receptors .
Biochemical Pathways
It is known that phenolic compounds can influence various biological pathways, including inflammation and disrupted neuroendocrine signaling .
Result of Action
It has been suggested that this compound may promote adipogenic differentiation and increase lipid deposition in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . It is classified as a Substance of Very High Concern (SVHC) and included in the candidate list for authorization due to its potential endocrine-disrupting properties .
Biochemical Analysis
Cellular Effects
4-Heptylphenol has been shown to influence cell function. For instance, it has been associated with endocrine disruption, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to belong to the class of alkylphenols, which includes confirmed endocrine-disrupting chemicals . It is suggested that this compound can bind to estrogen receptors of fish, humans, and rats and activate these receptors .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Heptylphenol can be synthesized through various methods. One common laboratory method involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
In industrial settings, p-Heptylphenol can be produced through the Friedel-Crafts alkylation of phenol with heptane in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of p-Heptylphenol on a larger scale .
Chemical Reactions Analysis
Types of Reactions
p-Heptylphenol undergoes various chemical reactions, including:
- p-Heptylphenol can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form heptylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptylquinone.
Reduction: Formation of heptylcyclohexanol.
Substitution: Formation of various heptyl-substituted aromatic compounds.
Scientific Research Applications
p-Heptylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of surfactants, resins, and plasticizers
Comparison with Similar Compounds
Similar Compounds
p-Octylphenol: Similar structure with an octyl group instead of a heptyl group.
p-Nonylphenol: Contains a nonyl group in place of the heptyl group.
p-Dodecylphenol: Features a dodecyl group instead of a heptyl group.
Uniqueness
p-Heptylphenol is unique due to its specific heptyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific industrial and research applications .
Properties
IUPAC Name |
4-heptylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDEFBFJLKPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037714 | |
Record name | 4-Heptylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1987-50-4, 72624-02-3 | |
Record name | 4-n-Heptylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Heptylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, heptyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Heptylphenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenol, 4-heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Heptylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, heptyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-heptylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HEPTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxic effects of 4-Heptylphenol on human placental cells?
A1: Research suggests that this compound exhibits significant toxicity in JEG-3 human placental cells. [] Specifically, it demonstrates a high cytotoxicity level, comparable to other alkylphenols like 4-Dodecylphenol and 4-Cumylphenol. [] Furthermore, this compound induces oxidative stress, leading to a notable increase in reactive oxygen species (ROS) production. [] This oxidative stress contributes to the inhibition of placental aromatase activity, an enzyme crucial for estrogen synthesis. [] Additionally, exposure to this compound disrupts the lipid composition of JEG-3 cells, causing a dose-dependent decrease in polyunsaturated fatty acids. [] These findings highlight the potential risks of this compound exposure during pregnancy.
Q2: How does the structure of this compound relate to its ability to inhibit aromatase activity?
A2: Studies show a correlation between the hydrophobicity of alkylphenols, including this compound, and their potency in inhibiting aromatase activity. [] Compounds with higher hydrophobicity tend to exhibit stronger inhibition. [] This suggests that the lipophilic heptyl chain in this compound contributes to its interaction with the aromatase enzyme, potentially influencing its binding affinity and inhibitory effects.
Q3: Can you describe the analytical methods used to detect and quantify this compound in environmental samples?
A3: One approach to analyze this compound in soil samples utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following Soxhlet extraction and derivatization. [] This method involves extracting the compound from the soil matrix using dichloromethane. [] Subsequently, this compound undergoes derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance its volatility and detectability by GC-MS. [] This technique allows for the separation, identification, and quantification of this compound in complex environmental matrices.
Q4: Why is the European Union considering restrictions on the use of this compound?
A4: The European Union is taking steps to potentially restrict the use of this compound due to its classification as a substance of very high concern. [] This designation stems from the compound's endocrine-disrupting properties, which have been linked to adverse effects on reproductive health. [] The EU's Registration, Evaluation, Authorisation & Restriction of Chemicals (REACH) regulation aims to mitigate the risks posed by such substances, including this compound, through stringent control measures. []
Q5: How does this compound behave in terms of its environmental fate and persistence?
A5: this compound has been detected in produced water from oil production platforms, suggesting its presence in the marine environment. [] Its hydrophobic nature (log Kow = 4.5) implies a tendency to partition into sediments and accumulate in aquatic organisms. [] This bioaccumulation potential, coupled with the compound's slow biodegradation rate, raises concerns about its long-term persistence and potential for ecological impact. []
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